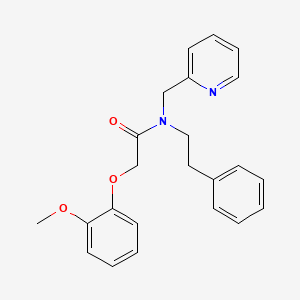
2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide” is an organic compound that contains functional groups such as an amide, ether, and aromatic rings (phenyl and pyridinyl groups). These functional groups are common in many pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the ether group might react in the presence of strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Acetaminophen
Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen (ACT) from aqueous mediums, leading to the generation of various by-products. The degradation pathways and biotoxicity of these by-products, including acetamide, have been extensively studied. This research is relevant for understanding the environmental impact and treatment of pharmaceutical pollutants (Qutob et al., 2022).
Environmental Reactivity of Methoxyphenols
Methoxyphenols, which share a functional group with the compound of interest, have been identified as potential tracers for biomass burning and have significant atmospheric reactivity. Research has focused on their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential, highlighting the importance of understanding the environmental fate of such compounds (Liu et al., 2022).
Pharmacological Activities of Phenoxy Acetamide Derivatives
Phenoxy acetamide and its derivatives, which include structural motifs similar to the compound , have been investigated for their therapeutic potentials. Such compounds have shown diverse pharmacological activities, suggesting that similar structures could be explored for drug development (Al-Ostoot et al., 2021).
Biocidal Applications of Bio-Oils from Pyrolysis
Research on the biocidal potential of bio-oils, including those containing phenolic compounds and acetamide, has shown promise for use in pest and microbial control. This suggests potential applications for structurally related compounds in developing environmentally friendly biocides (Mattos et al., 2019).
Molecular Targets for Therapeutic Applications
Studies on various compounds, including those with acetamide groups, have identified potential molecular targets for therapeutic applications in inflammation and cancer. Such research provides a foundation for exploring similar compounds for medical applications (Murtaza et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-21-12-5-6-13-22(21)28-18-23(26)25(17-20-11-7-8-15-24-20)16-14-19-9-3-2-4-10-19/h2-13,15H,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXQYDLDIRFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

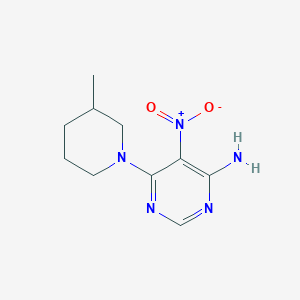
![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)
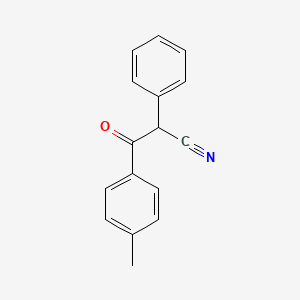

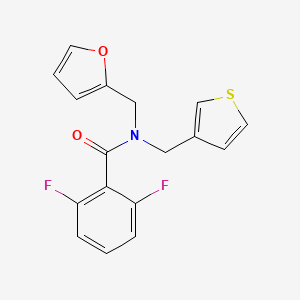

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)
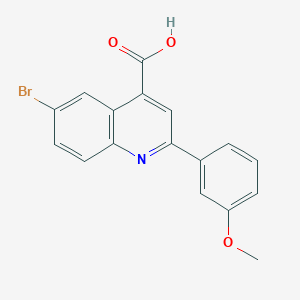
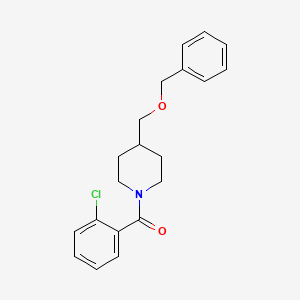

![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)
![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)
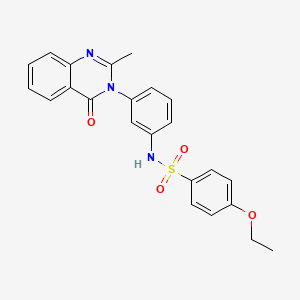
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2468325.png)